1-(4'-Carboxybutyl)-3,7-dimethylxanthine
Overview
Description
“1-(4’-Carboxybutyl)-3,7-dimethylxanthine” is a compound that has been shown to be more effective than Pentoxifylline (PTX) in protecting WC/1 murine fibrosarcoma cells from TNF-alpha cytotoxicity and in inhibiting neutrophil superoxide anion production, degranulation (lactoferrin release), and surface expression of the beta-2 integrin CD11b/CD18 . It is also a PTX metabolite .
Molecular Structure Analysis
The molecular structure of “1-(4’-Carboxybutyl)-3,7-dimethylxanthine” consists of a carboxyl functional group, CO2H, attached to a carbonyl group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .
Physical And Chemical Properties Analysis
“1-(4’-Carboxybutyl)-3,7-dimethylxanthine” is a white powder that is soluble in ethyl acetate . Its molecular weight is 280.28 g/mol .
Scientific Research Applications
1. Crystal Structure Analysis
- Application Summary: The compound “1-(4’-Carboxybutyl)-3,7-dimethylxanthine” was used in a study to determine its crystal structure .
- Methods of Application: The crystal structure was determined using X-ray diffraction techniques . The compound was obtained using commercial 1-(4-carboxybutyl)-3-methyl-1H-imidazol-3-ium bromide through anion exchanging with potassium hexafluorophosphate .
- Results: The crystal structure of the compound was successfully determined, with the molecular structure shown in the figure provided in the source .
2. Engineering Mitochondriotropic Carbon Dots
- Application Summary: The compound “1-(4’-Carboxybutyl)-3,7-dimethylxanthine” was used in the engineering of mitochondriotropic carbon dots for targeting cancer cells .
- Methods of Application: A series of nitrogen-doped carbon dots were prepared by the one-step microwave-assisted pyrolysis of citric acid and ethylenediamine . Following optimization of the reaction conditions for maximum fluorescence, functionalization at various degrees with alkylated triphenylphosphonium functional groups of two different alkyl chain lengths afforded a series of functionalized carbon dots .
- Results: By the appropriate selection of the alkyl chain length and degree of functionalization, successful mitochondrial targeting was attained, while preserving non-toxicity and biocompatibility . In vitro cell experiments performed on normal as well as cancer cell lines proved their non-cytotoxic character and imaging potential, even at very low concentrations, by fluorescence microscopy .
3. Hydrophilic Metal–Organic Frameworks for N-linked Glycopeptide Enrichment
- Application Summary: This compound was used in the synthesis of hydrophilic metal–organic frameworks (MOFs) for N-linked glycopeptide enrichment .
- Methods of Application: Zwitterionic ligands of 1,3-bis(4-carboxybutyl) imidazolium bromide were selected to coordinate with Zn 2+ onto the surface of Fe 3 O 4 nanoparticles. Then, Ti 4+ was introduced to enhance the positive charge of the MOF .
- Results: The hydrophilic MOFs showed good performance in the enrichment of N-linked glycopeptides, which is of great significance for the timely clinical diagnosis and therapy .
4. Synthesis of Zwitterionic Metal–Organic Frameworks
- Application Summary: This compound was used in the synthesis of zwitterionic metal–organic frameworks (MOFs) for N-linked glycopeptide enrichment .
- Methods of Application: Zwitterionic ligands of 1,3-bis(4-carboxybutyl) imidazolium bromide were selected to coordinate with Zn 2+ onto the surface of Fe 3 O 4 nanoparticles. Then, Ti 4+ was introduced to enhance the positive charge of the MOF .
- Results: The zwitterionic MOFs showed good performance in the enrichment of N-linked glycopeptides, which is of great significance for the timely clinical diagnosis and therapy .
properties
IUPAC Name |
5-(3,7-dimethyl-2,6-dioxopurin-1-yl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-14-7-13-10-9(14)11(19)16(12(20)15(10)2)6-4-3-5-8(17)18/h7H,3-6H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMFPLGXRUJOTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192262 | |
Record name | 1-(4'-Carboxybutyl)-3,7-dimethylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4'-Carboxybutyl)-3,7-dimethylxanthine | |
CAS RN |
38975-44-9 | |
Record name | 1-(4'-Carboxybutyl)-3,7-dimethylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038975449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4'-Carboxybutyl)-3,7-dimethylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38975-44-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,7-DIMETHYL-1-(4-CARBOXYBUTYL)XANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O96A21QV23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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